

# Sandoz 58-035: A Technical Guide for Cholesterol Esterification Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Sandoz 58-035 |           |  |  |
| Cat. No.:            | B1196694      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sandoz 58-035**, also known as SA 58-035, is a potent and widely utilized competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. By blocking this key step, **Sandoz 58-035** serves as an invaluable pharmacological tool for investigating cholesterol homeostasis, the formation of foam cells in atherosclerosis, and the role of cholesterol in various cellular processes.[3] This guide provides a comprehensive overview of **Sandoz 58-035**, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental application.

#### **Core Mechanism of Action**

**Sandoz 58-035** acts as a competitive inhibitor of ACAT (also known as Sterol O-acyltransferase or SOAT).[1][4] The enzyme ACAT catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction is central to managing cellular levels of free cholesterol, which can be toxic in excess. By inhibiting ACAT, **Sandoz 58-035** prevents the formation of cholesteryl esters, leading to an accumulation of intracellular free cholesterol.[3] This alteration of the free-to-esterified cholesterol ratio has profound effects on cellular functions, including lipoprotein metabolism, cholesterol efflux, and gene regulation.[5][6]



## **Quantitative Data Summary**

The efficacy of **Sandoz 58-035** in inhibiting cholesterol esterification has been quantified across various cell types and experimental conditions. The following tables summarize these findings.

Table 1: Inhibition of ACAT Activity and Cholesterol Esterification

| Cell Type/System                  | Sandoz 58-035<br>Concentration | Observed Effect                                                                     | Citation(s) |
|-----------------------------------|--------------------------------|-------------------------------------------------------------------------------------|-------------|
| Swine Ovarian<br>Microsomes       | 0.1-3.5 μg/mL                  | ≥96% inhibition of ACAT activity                                                    | [7][8]      |
| Cultured Swine<br>Granulosa Cells | Not specified                  | ≥98% suppression of hormonally stimulated cholesterol esterification                | [1][7][8]   |
| Arterial Smooth Muscle Cells      | Not specified                  | 95% inhibition of cholesterol esterification                                        | [9]         |
| J774 Macrophages                  | Dose-dependent                 | Inhibition of ACAT<br>activity paralleled<br>down-regulation of the<br>LDL receptor | [5]         |

Table 2: Effects on Cellular Cholesterol Mass in Macrophages



| Cell Type                                              | Treatment<br>Conditions                          | Total<br>Cholesterol<br>(TC) | Esterified<br>Cholesterol<br>(EC) | Unesterified<br>(Free)<br>Cholesterol<br>(UC) | Citation(s) |
|--------------------------------------------------------|--------------------------------------------------|------------------------------|-----------------------------------|-----------------------------------------------|-------------|
| Human<br>Monocyte-<br>Derived<br>Macrophages<br>(HMMs) | acLDL +<br>Sandoz 58-<br>035                     | ↓ 23%                        | ↓ 55%                             | ↑ 11%                                         | [10]        |
| AcLDL-<br>loaded<br>Mouse<br>Macrophages               | 24-hour<br>loading +<br>Sandoz 58-<br>035        | Similar to control           | ↓ 81.6%<br>(18.4% of<br>control)  | t                                             | [11]        |
| AcLDL-<br>loaded<br>Mouse<br>Macrophages               | 24h load + 4h<br>chase with<br>Sandoz 58-<br>035 | Not specified                | ↓ 95% (5% of control)             | 1                                             | [11]        |
| AcLDL-<br>loaded<br>Mouse<br>Macrophages               | 24h load +<br>28h chase<br>with Sandoz<br>58-035 | Not specified                | ↓ 99.5%<br>(0.5% of<br>control)   | 1                                             | [11]        |
| OxLDL-<br>loaded<br>Mouse<br>Macrophages               | Sandoz 58-<br>035                                | Similar to control           | ↓ 37%                             | ↑ 16.5%                                       | [11]        |

Table 3: Effects on Cellular Processes



| Cell Type                                              | Process<br>Studied            | Treatment<br>Conditions                        | Observed<br>Effect                                                    | Citation(s) |
|--------------------------------------------------------|-------------------------------|------------------------------------------------|-----------------------------------------------------------------------|-------------|
| AcLDL-loaded<br>Mouse<br>Macrophages                   | Cholesterol<br>Efflux         | Sandoz 58-035                                  | Slightly<br>increased efflux<br>(48.9% vs 41.5%<br>without inhibitor) | [11]        |
| Human<br>Monocyte-<br>Derived<br>Macrophages<br>(HMMs) | acLDL Uptake &<br>Degradation | Preincubation<br>with acLDL +<br>Sandoz 58-035 | Significantly lower binding, uptake, and degradation of 125 l-acLDL   | [6][10]     |
| PC-3 Prostate<br>Cancer Cells                          | Cell Migration & Invasion     | Sandoz 58-035                                  | Markedly<br>suppressed                                                | [12]        |
| PC-3 Xenograft<br>Mice                                 | Tumor Growth                  | 15 mg/kg<br>Sandoz 58-035<br>daily             | Inhibited tumor<br>growth                                             | [12]        |

## Visualizations: Pathways and Workflows Mechanism of Action in Cholesterol Metabolism

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for **Sandoz 58-035**.





Click to download full resolution via product page

Caption: Sandoz 58-035 blocks ACAT, preventing free cholesterol esterification and storage.



### **Experimental Workflow: Cholesterol Esterification Assay**

This diagram outlines a typical experimental protocol to measure the effect of **Sandoz 58-035** on cholesterol esterification using a radiolabeled precursor.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of acyl coenzyme A:cholesterol acyl transferase in J774 macrophages enhances down-regulation of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl-coenzyme A reductase and prevents low density lipoprotein-induced cholesterol accumulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel effects of the acyl-coenzyme A:Cholesterol acyltransferase inhibitor 58-035 on foam cell development in primary human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. abmole.com [abmole.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sandoz 58-035: A Technical Guide for Cholesterol Esterification Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196694#sandoz-58-035-in-cholesterolesterification-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com